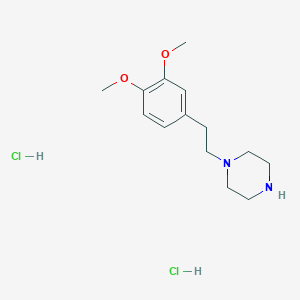

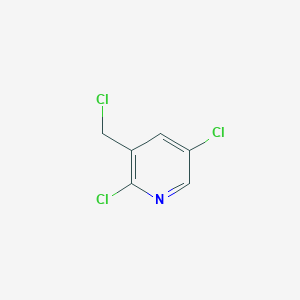

![molecular formula C18H23N3O3S B2538002 1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine CAS No. 850936-92-4](/img/structure/B2538002.png)

1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine” is a complex organic molecule. It contains several functional groups, including a methoxyphenyl group, an oxadiazole ring, a thioacetyl group, and a dimethylpiperidine ring .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 3-[(5-substituted-1,3,4-oxadiazol-2-yl-thio)acetyl]-2H-chromen-2-one were synthesized by the condensation between the appropriately substituted 5-substituted-1,3,4-oxadiazolyl-2-thione derived from various existing NSAIDs and 3-(2-bromoacetyl)-2H-chromen-2-one under reflux in the presence of sodium ethoxide .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not mentioned in the literature, similar compounds have been used in various chemical reactions. For example, benzohydrazones can be converted into oxadiazole using certain reagents .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported. For instance, (2-Methoxyphenyl)acetic acid has a density of 1.2±0.1 g/cm3, a boiling point of 411.6±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.0 mmHg at 25°C .Applications De Recherche Scientifique

Anticancer Activity

The design, synthesis, and biological evaluations of 2,5-diaryl-1,3,4-oxadiazoline analogs of combretastatin A-4 demonstrate potent antiproliferative activities against multiple cancer cell lines. These compounds retain microtubule disrupting effects, including microtubule loss, formation of aberrant mitotic spindles, and mitotic arrest, indicating their potential as lead candidates for cancer treatment (Lee et al., 2010).

Antimicrobial and Antifungal Activity

A study on 2-[[5-alkyl/aralkyl substituted-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamide derivatives showcased significant antimicrobial and hemolytic activity against selected microbial species, with certain compounds demonstrating potent efficacy and low toxicity, suggesting their applicability in microbial infection treatments (Gul et al., 2017).

Fungicidal and Insecticidal Activities

The introduction of the beta-methoxyacrylate pharmacophore into the scaffold of 1-acetyl-3,5-diarylpyrazoline has yielded compounds with dual fungicidal and insecticidal activities. These pyrazoline derivatives showed potent effects against a range of fungi and insects, highlighting their potential in agricultural applications (Zhao et al., 2008).

Antimicrobial Evaluation

Compounds synthesized from phenyl acetic acid derivatives and tested for their antibacterial activity against Salmonella typhi showed significant results. This includes acylated compounds and those undergoing cyclization to produce thiazolidinones, which were effective in combating this pathogen, indicating their potential in treating bacterial infections (Salama, 2020).

Synthesis and Characterization for Drug Development

The synthesis and characterization of steroidal oxadiazole, pyrrole, and pyrazole derivatives, followed by their anticancer studies, provide insights into the structural requirements for anticancer activity. Such studies are crucial for the development of new chemotherapeutic agents (Shamsuzzaman et al., 2015).

Mécanisme D'action

- Oxadiazoles have been explored for their antimicrobial, antitubercular, and antidiabetic activities .

Biochemical Pathways

Pharmacokinetics (ADME)

- Not available in the literature. No specific information. Likely undergoes hepatic metabolism. Unknown. ADME properties influence drug efficacy and safety .

Orientations Futures

Future research could focus on further exploring the synthesis, properties, and potential applications of “1-({[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-3,5-dimethylpiperidine” and similar compounds. For instance, one study identified a compound as the most active against the glioblastoma U-87 cell line , suggesting potential applications in cancer treatment.

Propriétés

IUPAC Name |

1-(3,5-dimethylpiperidin-1-yl)-2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N3O3S/c1-12-8-13(2)10-21(9-12)16(22)11-25-18-20-19-17(24-18)14-6-4-5-7-15(14)23-3/h4-7,12-13H,8-11H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXUAHRYSNNTKER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(Propane-2-sulfonyl)phenyl]piperazine](/img/structure/B2537920.png)

![N-(benzo[d]thiazol-2-yl)-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2537922.png)

![(2S)-2-[4-(Trifluoromethyl)pyridin-2-yl]propan-1-ol](/img/structure/B2537923.png)

![2-[4-(3-chloro-2-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2537926.png)

![N-(3-chloro-4-methoxyphenyl)-2-{3-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2537930.png)

![Methyl 2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2537931.png)

![N-benzyl-2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide](/img/structure/B2537934.png)

![5-Bromo-2-[(2-chloro-6-fluorobenzyl)oxy]benzoic acid](/img/structure/B2537938.png)